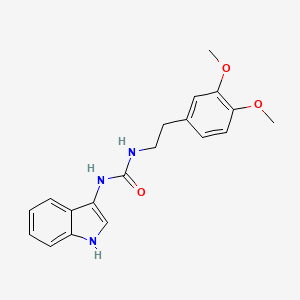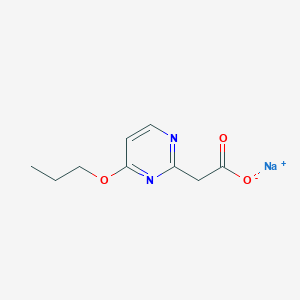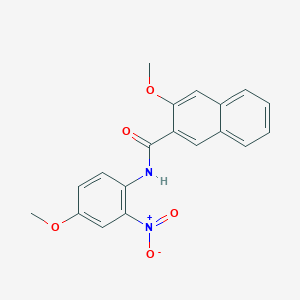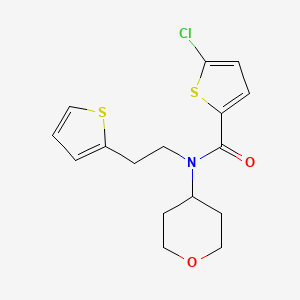
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, also known as DOI, is a potent hallucinogenic drug that belongs to the phenethylamine and tryptamine families. DOI is a selective 5-HT2A receptor agonist, which means that it binds to and activates the serotonin receptor in the brain. This receptor is responsible for regulating mood, perception, and cognition, and therefore, DOI has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.
作用机制
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea binds to and activates the 5-HT2A receptor, which leads to an increase in the activity of the prefrontal cortex and other brain regions associated with perception and cognition. This activation results in altered sensory perception, mood, and thought processes, which can lead to hallucinations and other psychedelic effects.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to altered mood and perception. It has also been shown to increase brain activity in regions associated with sensory processing, emotion, and cognition.
实验室实验的优点和局限性
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its potential for inducing hallucinations and altered perception can make it difficult to use in certain experiments, and its effects can be highly variable depending on the individual and the dose used.
未来方向
There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, including its use as a tool for studying the neurochemistry of psychosis and other psychiatric disorders. It may also have potential therapeutic applications in treating depression, anxiety, and addiction, although further research is needed to fully understand its effects and potential risks. Additionally, research may focus on developing new compounds that target the 5-HT2A receptor with greater selectivity and fewer side effects.
合成方法
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with isatoic anhydride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,5-dimethoxyphenethylamine with phosgene, followed by reaction with indole-3-carboxylic acid.
科学研究应用
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been extensively studied for its effects on the central nervous system, particularly its ability to induce hallucinations and alter perception. It has been used as a research tool to study the neurochemical basis of psychosis and to develop new treatments for psychiatric disorders. 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has also been studied for its potential therapeutic applications in treating depression, anxiety, and addiction.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-7-13(11-18(17)25-2)9-10-20-19(23)22-16-12-21-15-6-4-3-5-14(15)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYHWYYYONSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)
![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)


![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-Methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2782200.png)
![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)
![1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2782204.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)